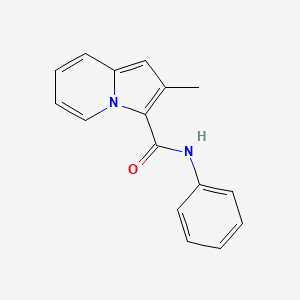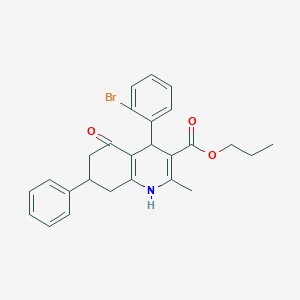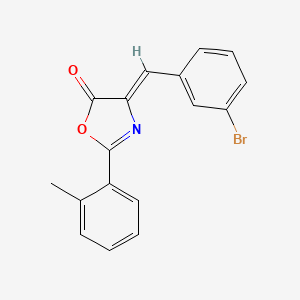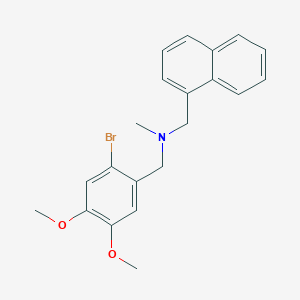![molecular formula C9H11ClN4O3S B5180169 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide, also known as CDAS, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CDAS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has been shown to reduce inflammation and pain in a rat model of carrageenan-induced paw edema. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to reduce fever in a mouse model of lipopolysaccharide-induced endotoxemia.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to exhibit low toxicity in animal studies. However, 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several potential future directions for research. It may be developed as a new anti-inflammatory drug for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be investigated for its potential as an analgesic and antipyretic drug. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide and to identify its molecular targets. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be optimized to increase yield and purity, making it a more viable candidate for drug development.
Méthodes De Synthèse
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step process. Firstly, 4-nitrobenzenesulfonyl chloride is reacted with 2-amino-2-methylpropan-1-ol to form the corresponding sulfonamide. The sulfonamide is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to possess analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever.
Propriétés
IUPAC Name |
2-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O3S/c10-5-8(15)13-6-1-3-7(4-2-6)18(16,17)14-9(11)12/h1-4H,5H2,(H,13,15)(H4,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHLKLYVZYDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)

![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)

![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)